4-(1-Aminoethyl)benzenesulfonamide
Overview
Description
4-(1-Aminoethyl)benzenesulfonamide is a sulfonamide compound that has been the subject of various studies due to its potential biological activities and applications in medicinal chemistry. The compound is characterized by the presence of a sulfonamide group attached to a benzene ring with an aminoethyl substituent. This structure is a key feature in a variety of sulfonamide derivatives that have been synthesized and investigated for their inhibitory effects on carbonic anhydrase isozymes, which are enzymes involved in many physiological processes .
Synthesis Analysis
The synthesis of sulfonamide derivatives, including those similar to 4-(1-Aminoethyl)benzenesulfonamide, typically involves the condensation of appropriate amines with sulfonyl chlorides or through the reaction of aminobenzenesulfonamides with alcohols in the presence of a catalyst. For instance, a series of N^4-substituted 4-(2-aminoethyl)benzenesulfonamides were synthesized and showed significant inhibitory activity against carbonic anhydrase isozymes . Another study reported the synthesis of a sulfonamide compound through the condensation of pyridine-4-carboxaldehyde and sulfadiazine .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is often elucidated using various spectroscopic techniques such as FT-IR, ^1H NMR, ^13C NMR, and UV-Vis spectroscopy, as well as X-ray crystallography. For example, the crystal structure of a related sulfonamide compound was determined to crystallize in the monoclinic space group with specific unit cell parameters . Density functional theory (DFT) calculations are also commonly employed to predict and confirm the molecular structure and properties of these compounds .
Chemical Reactions Analysis
Sulfonamide compounds, including 4-(1-Aminoethyl)benzenesulfonamide, can undergo various chemical reactions due to the presence of reactive functional groups. The amino group can participate in N-alkylation reactions, as demonstrated in a study where aminobenzenesulfonamides were directly N-alkylated with alcohols . The reactivity of the amino group also allows for the formation of complexes with enzymes, which is crucial for their biological activity as enzyme inhibitors .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. Computational methods such as DFT and time-dependent DFT (TD-DFT) are used to calculate properties like vibrational frequencies, NMR chemical shifts, absorption wavelengths, and molecular electrostatic potential (MEP) . These properties are essential for understanding the behavior of these compounds in biological systems and for designing new derivatives with improved activity and selectivity. Additionally, the antimicrobial activity and molecular docking studies provide insights into the potential therapeutic applications of these compounds .
Scientific Research Applications
Antimicrobial and Anticancer Applications
4-(1-Aminoethyl)benzenesulfonamide derivatives have shown potential in various scientific research fields, particularly in developing new antimicrobial and anticancer agents. A study by Zani et al. (2009) described the synthesis of hybrid molecules between benzenesulfonamides and benzo[d]isothiazol-3-ones, demonstrating moderate antibacterial properties against gram-positive bacteria and potential antifungal properties. Similarly, Karakuş et al. (2018) synthesized novel derivatives of 4-(1-Aminoethyl)benzenesulfonamide, revealing marked anticancer activity, particularly against human colorectal and cervix carcinoma cell lines.
Enzyme Inhibition for Therapeutic Purposes
Benzenesulfonamide derivatives, including those of 4-(1-Aminoethyl)benzenesulfonamide, have been explored for their ability to inhibit specific enzymes, which is crucial in therapeutic applications. For example, Ceruso et al. (2014) found that certain sulfonamides could inhibit bacterial carbonic anhydrases, offering potential routes for treating infectious diseases. Sławiński et al. (2014) investigated 4-(2-aminoethyl)benzenesulfonamides for their inhibitory effects on human carbonic anhydrase isoforms, finding strong activity against tumor-associated isoforms.
Photodynamic Therapy for Cancer Treatment
The use of 4-(1-Aminoethyl)benzenesulfonamide derivatives in photodynamic therapy for cancer treatment has been explored. Pişkin et al. (2020) synthesized new zinc phthalocyanines substituted with benzenesulfonamide derivative groups. These compounds exhibited properties useful for photodynamic therapy applications, including high singlet oxygen quantum yield.
Molecular Docking and Computational Studies
Molecular docking and computational studies involving 4-(1-Aminoethyl)benzenesulfonamide derivatives have provided insights into their potential biological activities. Ajeet et al. (2014) conducted docking studies on 4-amino-benzenesulfonamides and N-acetyl 4-amino-benzenesulfonamides, demonstrating good binding properties with molecular targets and potential as antimicrobial agents.
Safety And Hazards
4-(1-Aminoethyl)benzenesulfonamide is considered hazardous. It is harmful if swallowed and causes severe skin burns and eye damage. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .
properties
IUPAC Name |
4-(1-aminoethyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-6(9)7-2-4-8(5-3-7)13(10,11)12/h2-6H,9H2,1H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGSCEUQIQKFPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395083 | |
Record name | 4-(1-aminoethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Aminoethyl)benzenesulfonamide | |
CAS RN |
49783-81-5 | |
Record name | 4-(1-aminoethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1-aminoethyl)benzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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